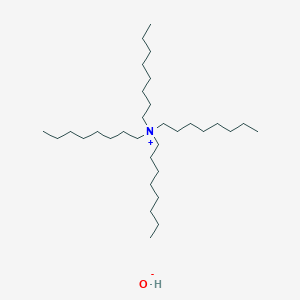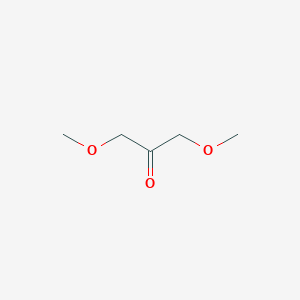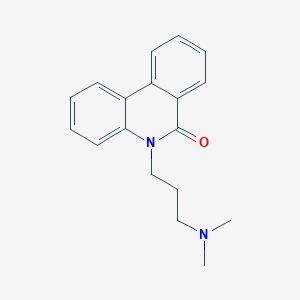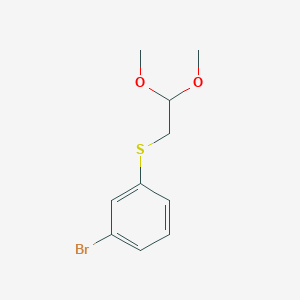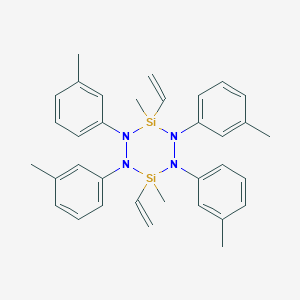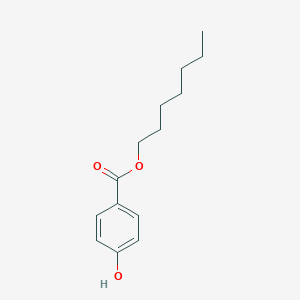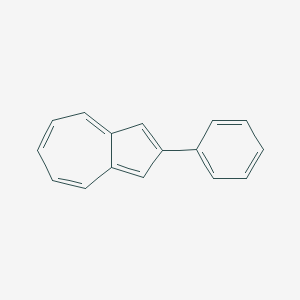
2-phenylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylazulene is an aromatic hydrocarbon with a unique structure characterized by a fused system of five- and seven-membered rings. This compound is known for its intense blue color, which is quite distinct from its isomer, naphthalene, which is colorless . This compound has a molecular formula of C₁₆H₁₂ and a molecular weight of 204.27 g/mol . Its unique structure and properties make it an interesting subject of study in various fields of chemistry and material science.
Méthodes De Préparation
The synthesis of azulene derivatives, including 2-phenylazulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method involves the reaction of these starting materials with olefins, active methylenes, enamines, and silyl enol ethers . For instance, the reaction of 2H-cyclohepta[b]furan-2-ones with silyl enol ethers through an [8+2] cycloaddition reaction can yield 2-arylazulenes . This method typically requires high temperatures, around 190°C, to achieve good to excellent yields .
Analyse Des Réactions Chimiques
2-phenylazulene undergoes various types of chemical reactions, including electrophilic substitution reactions at the 1- and 3-positions and nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include olefins, active methylenes, enamines, and silyl enol ethers . Major products formed from these reactions include various azulene derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Azulene and its derivatives have found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, azulene derivatives are used as colorimetric sensors for various analytes due to their unique absorption spectra . In biology and medicine, azulene derivatives have shown potential in anti-inflammatory, antibacterial, and anti-ulcer therapies . For instance, the sulfonate of 1-ethyl-5-isopropylazulene has been reported to exhibit high anti-ulcer activity . Additionally, azulene derivatives are being explored for their potential use in optoelectronic devices and organic electronics .
Mécanisme D'action
The mechanism of action of azulene, 2-phenyl- involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition results in the compound’s anti-inflammatory effects. Additionally, azulene derivatives can interact with macrophages to stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparaison Avec Des Composés Similaires
2-phenylazulene can be compared with other similar compounds such as naphthalene, pentalene, and heptalene. While naphthalene is colorless, azulene is known for its intense blue color . Pentalene and heptalene, like azulene, are non-alternant non-benzenoid hydrocarbons that exhibit unique optical and electronic properties . azulene’s distinct structure, with its fused five- and seven-membered rings, sets it apart from these other compounds . Additionally, azulene derivatives have been shown to have unique applications in optoelectronics and medicinal chemistry, further highlighting their uniqueness .
Propriétés
Numéro CAS |
19227-07-7 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2-phenylazulene |
InChI |
InChI=1S/C16H12/c1-3-7-13(8-4-1)16-11-14-9-5-2-6-10-15(14)12-16/h1-12H |
Clé InChI |
VUKMMANDBUENJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
Key on ui other cas no. |
19227-07-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



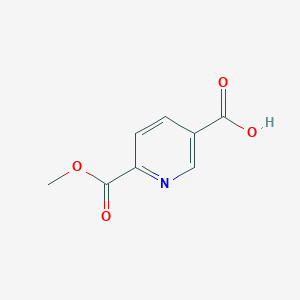
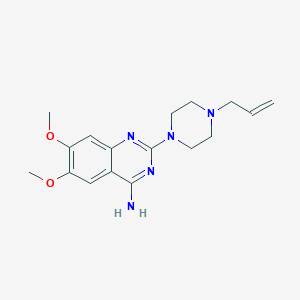
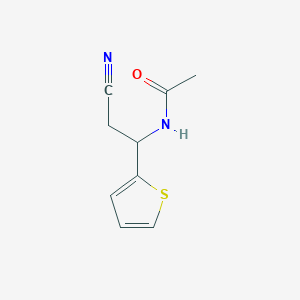

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
